![molecular formula C14H9Cl2NO4S B2760904 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid CAS No. 860609-41-2](/img/structure/B2760904.png)
5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a chemical compound with the CAS Number: 860609-41-2 . Its linear formula is C14H9Cl2NO4S . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21) . This indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.2 . It is a solid substance .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
The compound 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound that falls within a broader class of chemicals involved in the synthesis of complex molecules. These molecules often serve as key intermediates in the development of pharmaceuticals, materials science, and organic chemistry research. The reactions and synthesis involving similar compounds highlight the importance of these heterocyclic structures in creating new chemical entities with potential biological or material properties. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrates the utility of similar compounds in generating antimicrobial agents (Sah et al., 2014).
Antineoplastic and Antileukemic Activity
Compounds related to this compound have been studied for their potential antineoplastic and antileukemic activities. The research into similar structures has yielded promising results in the development of anticancer drugs. The synthesis and evaluation of antileukemic activity of derivatives of pyrrolizine and pyrrolo[1,2-c]thiazole have shown good antileukemic activity, comparable with known anticancer agents (Ladurée et al., 1989).
Antimicrobial Agents
The utility of compounds structurally related to this compound extends to the synthesis of antimicrobial agents. The generation of new antimicrobial compounds is crucial in the fight against drug-resistant bacteria and fungi. Studies involving similar chemical structures have led to the development of novel agents with potential application in combating microbial infections (Ali et al., 2002).
Molecular Structure and Theoretical Studies
The detailed analysis of the molecular structure and theoretical studies of compounds like this compound provide insights into their chemical behavior, electronic properties, and potential applications. For instance, the comparison between observed and DFT calculations on the structure of similar compounds has been instrumental in understanding their electronic properties and potential applications in materials science and as non-linear optical materials (Kerru et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have shown to have significant effects on the life cycles ofLeishmania and Plasmodium species , suggesting that they may interfere with the biochemical pathways of these organisms.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-7-2-1-6(3-8(7)16)12-11(14(20)21)10(13(18)19)9-4-22-5-17(9)12/h1-3H,4-5H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEJINTUYFKSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(N2CS1)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
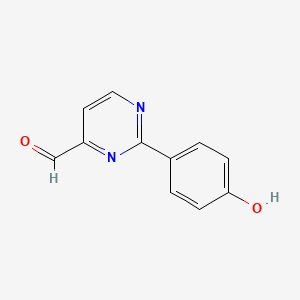
![3,4-Dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2760825.png)
![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
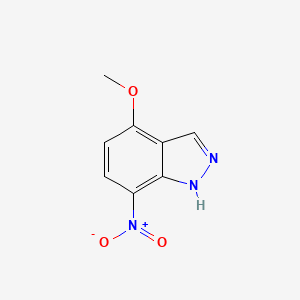
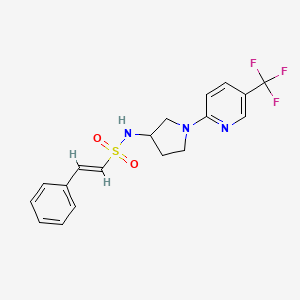
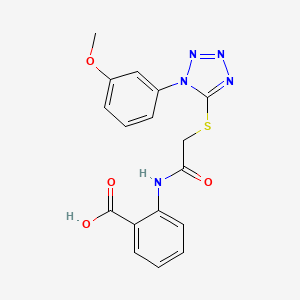
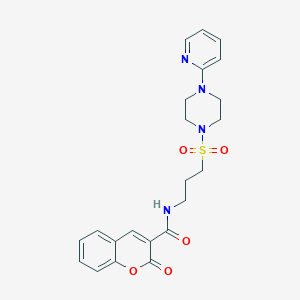
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)
![2-(4-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2760843.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
